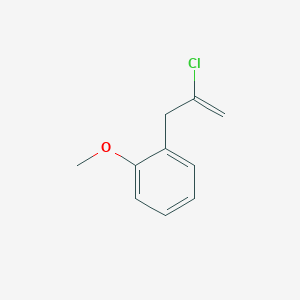

2-Chloro-3-(2-methoxyphenyl)-1-propene

Descripción general

Descripción

2-Chloro-3-(2-methoxyphenyl)-1-propene is an organic compound that belongs to the class of substituted alkenes It is characterized by the presence of a chloro group at the second position, a methoxy group at the third position, and a phenyl group attached to the propene backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(2-methoxyphenyl)-1-propene can be achieved through several methods. One common approach involves the reaction of 2-methoxybenzyl chloride with allyl magnesium bromide, followed by chlorination. The reaction conditions typically include the use of an inert atmosphere, such as nitrogen or argon, and the reaction is carried out at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-3-(2-methoxyphenyl)-1-propene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.

Reduction: Reduction reactions can convert the compound into alkanes or alcohols.

Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate nucleophilic substitution reactions.

Major Products Formed

Oxidation: Epoxides, ketones

Reduction: Alkanes, alcohols

Substitution: Hydroxyl derivatives, amino derivatives

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antimicrobial Properties

Research indicates that compounds similar to 2-Chloro-3-(2-methoxyphenyl)-1-propene exhibit significant antimicrobial activity. Studies have shown that halogenated derivatives of phenylpropene can inhibit the growth of various bacterial strains and fungi, making them candidates for developing new antimicrobial agents .

Antiparasitic Activity

The compound has been investigated for its potential antiparasitic effects. For instance, derivatives have shown efficacy against malaria parasites in vitro, with studies assessing their ability to suppress parasitemia in infected models . The structure-activity relationship (SAR) studies suggest that modifications to the phenyl ring can enhance activity against specific parasites.

Cancer Research

There is emerging interest in the anticancer properties of such compounds. Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, potentially through pathways involving cell cycle arrest and modulation of apoptosis-related proteins .

Materials Science Applications

Organic Light Emitting Diodes (OLEDs)

This compound serves as an important intermediate in the synthesis of materials used in OLED technology. Its unique electronic properties make it suitable for use as a dopant or host material in OLED applications, enhancing light emission efficiency and stability .

Nanomaterials

In materials science, this compound has been explored for its role in creating mesoporous materials and nanoclays. These materials have applications in catalysis and environmental remediation due to their high surface area and reactivity .

Synthesis and Chemical Reactions

Synthetic Intermediates

The compound is utilized as an intermediate in various organic synthesis pathways. Its reactivity allows it to participate in several types of chemical reactions, including nucleophilic substitutions and cross-coupling reactions, which are essential for synthesizing more complex organic molecules .

Case Studies

Mecanismo De Acción

The mechanism of action of 2-Chloro-3-(2-methoxyphenyl)-1-propene involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by competing with natural substrates for binding.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Chloro-3-(2-hydroxyphenyl)-1-propene

- 2-Chloro-3-(2-methylphenyl)-1-propene

- 2-Chloro-3-(2-ethoxyphenyl)-1-propene

Uniqueness

2-Chloro-3-(2-methoxyphenyl)-1-propene is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility in organic solvents and may also affect its interaction with biological targets, making it a valuable compound for various applications.

Actividad Biológica

2-Chloro-3-(2-methoxyphenyl)-1-propene (CAS No. 63667-85-6) is an organic compound with potential biological activities due to its structural characteristics, which include a chloro substituent and a methoxyphenyl group. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and mutagenic properties.

- Molecular Formula : C10H11ClO

- Molecular Weight : 182.65 g/mol

- Structure : The compound features a double bond between the carbon atoms in the propene group, which contributes to its reactivity and biological interactions.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various halogenated compounds, including 2-chloro derivatives. The presence of chlorine is known to enhance the antimicrobial efficacy of organic molecules.

- Minimum Inhibitory Concentration (MIC) : Compounds similar to this compound have shown MIC values ranging from 0.0039 to 0.025 mg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

| Compound | MIC (mg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 0.025 | S. aureus |

| Similar Compounds | 0.0039 | E. coli |

Antifungal Activity

The antifungal properties of this compound are also noteworthy. It has been observed that halogenated compounds can inhibit fungal growth effectively.

- Inhibition Zones : In vitro studies indicate that related compounds exhibit inhibition zones of up to 24 mm against fungal strains such as Candida albicans .

| Compound | Inhibition Zone (mm) | Fungal Strain |

|---|---|---|

| This compound | 24 | C. albicans |

Mutagenic Potential

The mutagenic effects of halogenated compounds are a significant concern in toxicology. According to the Japan Industrial Safety and Health Association (JISHA), certain chlorinated compounds are classified as mutagenic .

- Mutagenicity Tests : While specific data on this compound is limited, its structural characteristics suggest potential mutagenic activity similar to other chlorinated compounds.

Case Studies

A study examining the antimicrobial properties of various halogenated compounds found that those with a chloro substituent exhibited enhanced antibacterial activity compared to their non-halogenated counterparts . This study supports the hypothesis that the biological activity of this compound may be significantly influenced by its chlorine atom.

Propiedades

IUPAC Name |

1-(2-chloroprop-2-enyl)-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c1-8(11)7-9-5-3-4-6-10(9)12-2/h3-6H,1,7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYEMJABSJFBEJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(=C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641178 | |

| Record name | 1-(2-Chloroprop-2-en-1-yl)-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63667-85-6 | |

| Record name | 1-(2-Chloroprop-2-en-1-yl)-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.